molecular formula C8H11ClFNSi B13696773 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine

Cat. No.: B13696773
M. Wt: 203.71 g/mol
InChI Key: KOTOGRKXWRRLJY-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, fluoro, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine typically involves the introduction of the trimethylsilyl group to a pyridine derivative. One common method is the reaction of 2-chloro-4-fluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include continuous flow processes and the use of more efficient catalysts or reagents to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine exerts its effects is primarily through its reactivity in chemical transformations. The presence of the trimethylsilyl group can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is harnessed in various synthetic applications to form new chemical bonds and structures .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-Fluoro-2-(trimethylsilyl)pyridine

Comparison: 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is unique due to the combination of chloro, fluoro, and trimethylsilyl groups, which impart distinct reactivity and properties compared to its analogs. For instance, the presence of the trimethylsilyl group can enhance the compound’s stability and reactivity in certain reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H11ClFNSi

Molecular Weight

203.71 g/mol

IUPAC Name

(2-chloro-4-fluoropyridin-3-yl)-trimethylsilane

InChI

InChI=1S/C8H11ClFNSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3

InChI Key

KOTOGRKXWRRLJY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CN=C1Cl)F

Origin of Product

United States

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